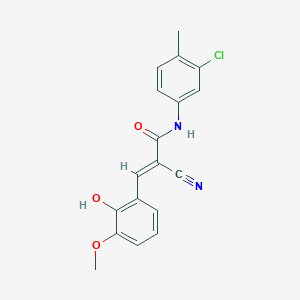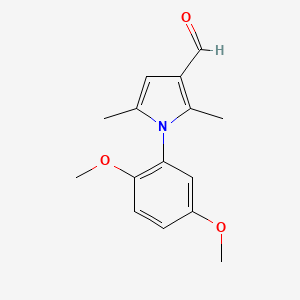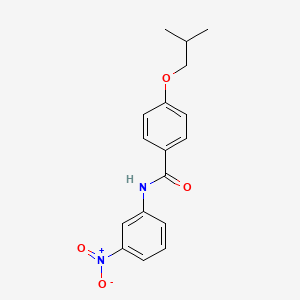
N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide, also known as DCFB, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
DCFV exerts its therapeutic effects through multiple mechanisms of action. In cancer research, DCFV has been found to inhibit the activity of key enzymes involved in cancer cell growth and proliferation. In neuroprotection, DCFV has been shown to activate cellular pathways that protect neurons from oxidative stress and inflammation. In anti-inflammatory effects, DCFV has been found to inhibit the production of inflammatory cytokines by immune cells.
Biochemical and Physiological Effects:
DCFV has been found to have a variety of biochemical and physiological effects. In cancer research, DCFV has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroprotection, DCFV has been found to increase the activity of antioxidant enzymes and decrease the production of reactive oxygen species. In anti-inflammatory effects, DCFV has been found to decrease the production of inflammatory cytokines by immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
DCFV has several advantages for lab experiments, including its relative ease of synthesis and its potential therapeutic applications. However, DCFV also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on DCFV. In cancer research, further studies are needed to determine the optimal dose and administration route for DCFV in cancer therapy. In neuroprotection, future research could focus on the potential use of DCFV in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory effects, future research could explore the potential use of DCFV in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the long-term safety and efficacy of DCFV in humans.
Conclusion:
In conclusion, DCFV is a promising chemical compound with potential therapeutic applications in cancer research, neuroprotection, and anti-inflammatory effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of DCFV and its long-term safety and efficacy in humans.
Méthodes De Synthèse
DCFV can be synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with 2,4-dimethylbenzaldehyde in the presence of a base, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
DCFV has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, DCFV has been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. In neuroprotection, DCFV has been shown to protect neurons from damage caused by oxidative stress and inflammation. In anti-inflammatory effects, DCFV has been found to decrease the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-12-3-8-16(13(2)11-12)17(21)9-10-18(22)20-15-6-4-14(19)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWLYAWCYUAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5874165.png)

![3-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5874175.png)

![N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5874185.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)


![N-ethyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-methyl-2-propen-1-amine](/img/structure/B5874205.png)
![2-[4-(benzylamino)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B5874213.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B5874240.png)
![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitroquinoline](/img/structure/B5874244.png)
